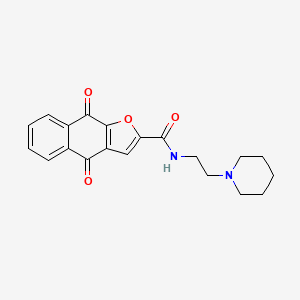

STAT3 inhibitor 8q

Description

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

4,9-dioxo-N-(2-piperidin-1-ylethyl)benzo[f][1]benzofuran-2-carboxamide |

InChI |

InChI=1S/C20H20N2O4/c23-17-13-6-2-3-7-14(13)18(24)19-15(17)12-16(26-19)20(25)21-8-11-22-9-4-1-5-10-22/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,25) |

InChI Key |

MLNGLWWCXHUBMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC3=C(O2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Pathways

The synthesis of azetidine-based inhibitors involves multi-step organic transformations:

-

Azetidine Ring Formation : Cyclization of acylthiosemicarbazide intermediates using iodine oxidation or sulfuric acid yields the 1,3,4-oxadiazole or thiadiazole core.

-

Side-Chain Functionalization : Introduction of perfluorophenyl sulfonamide groups enhances electrophilicity, enabling covalent binding to STAT3. For example, H182 incorporates a para-fluorine substituent critical for potency, as its replacement with chlorine or hydrogen (e.g., H186, H176) abolishes activity.

-

Salt Formation : Hydrochloric acid treatment of H182 produces H278, a water-soluble derivative suitable for in vivo administration.

Structural Optimization

-

Electrophilic Warheads : The perfluorophenyl sulfonamide moiety in H182 facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) with STAT3 cysteine residues (e.g., Cys108, Cys259).

-

Azetidine Conformation : Rigid azetidine rings enforce optimal spatial alignment for SH2 domain interaction, as evidenced by H172's IC<sub>50</sub> of 0.98 μM in STAT3 DNA-binding assays.

Quinolinecarboxamide Derivatives: STX-0119 and Analogues

The N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide series, exemplified by STX-0119 (1c), emerged from virtual screening against the STAT3 SH2 domain.

Synthesis Protocols

Three methods were employed for STX-0119 synthesis (Scheme 1):

-

Method A : Condensation of 2-amino-1,3,4-oxadiazole (6a) with acid halides (3), though purification challenges arose due to byproduct formation.

-

Method B : Carboxylic acid (2) activation using HATU-HOAt, yielding purer products.

-

Method C : Cyclization of bis(acyl)thiosemicarbazide (5) with TsCl in pyridine, confirming acylation at the exo-amino position.

Table 1: Inhibitory Activities of Select Quinolinecarboxamide Analogues

| Compound | R<sub>1</sub> | R<sub>2</sub> | STAT3 Transcription Inhibition (% at 100 μM) | STAT3 Dimerization Inhibition (% at 50 μM) |

|---|---|---|---|---|

| 1a | 2-furyl | H | -5% | -4% |

| 1c | 2-furyl | Ph | 99% | 62% |

| 1q | 2-furyl | 3-furyl | 129% | 70% |

| 1s | 2-furyl | Ph | 26% | NT |

Structure-Activity Relationships

-

Quinoline Substituents : Aromatic groups at R<sub>2</sub> (e.g., phenyl in 1c, 3-furyl in 1q) are essential for activity. Alkyl or polar substituents (e.g., COOEt in 1l) reduce potency.

-

Oxadiazole vs. Thiadiazole : Replacement of oxadiazole with thiadiazole (1s) abolishes activity, likely due to disrupted C=O···S interactions.

Irreversible Binding Mechanisms of Azetidine Inhibitors

Isothermal titration calorimetry (ITC) studies confirm direct binding of H182 to recombinant STAT3 (K<sub>D</sub> = 1.97 μM), with thermodynamics (ΔG = -32.6 kJ/mol) indicative of spontaneous interaction. Covalent modification occurs via:

-

Cysteine Targeting : Mass spectrometry identifies Cys108, Cys259, Cys367, Cys542, and Cys687 as modification sites.

-

Time-Dependent Inhibition : Pre-incubation of H182 with STAT3 enhances inhibition, consistent with irreversible binding.

Biological Efficacy of STAT3 Inhibitors

In Vitro Activity

Chemical Reactions Analysis

Acyl Hydrazone Formation

The synthesis of 8q likely proceeds via:

This reaction is reversible, but the hydrazone form is stabilized in the active conformation observed in its X-ray crystal structure (trans configuration) .

Substitution Studies

Pyridyl group modifications were evaluated for activity:

| Substituent (Position) | Compound | Activity Loss |

|---|---|---|

| Phenyl (para) | 13 | Slight |

| p-Hydroxyphenyl | 14 | Slight |

| p-Methoxyphenyl | 15 | Slight |

| m-Methoxyphenyl | – | Significant |

A meta-methoxy substituent drastically reduces activity, while para-substituents retain potency .

Mechanism of Action

8q inhibits STAT3 by disrupting its SH2 domain-mediated dimerization and DNA binding. Key interactions include:

-

Hydrogen bonding with STAT3 Glu594, as evidenced by a threefold reduction in activity when this residue is mutated to alanine .

-

Conformational changes in STAT3 upon binding, supported by time-dependent inhibition kinetics .

Binding Mode

Docking studies reveal 8q occupies a narrow channel in the STAT3 SH2 domain, interacting with residues Val637, Glu638, Pro639, Gln644, Tyr640, and Tyr657 . This binding prevents STAT3 dimerization, a critical step for its transcriptional activity.

Research Findings and Implications

-

Structural Requirements :

-

Therapeutic Potential :

-

Future Directions :

Data Tables

Table 1: IC₅₀ Comparison Between Aldehydes and Acyl Hydrazones

| Compound | Type | IC₅₀ (μM) |

|---|---|---|

| 8a | Aldehyde | 8.9 ± 0.8 |

| 8 | Acyl hydrazone | Higher activity |

| 9a | Aldehyde | 5.3 ± 0.4 |

| 9 | Acyl hydrazone | Lower activity |

Table 2: Hydrogen Bond Interactions in STAT3 Binding

| Residue | Role in Binding |

|---|---|

| Glu594 | Critical hydrogen bond partner |

| Val637 | Hydrophobic interaction |

| Tyr640 | π-π stacking |

| Tyr657 | Hydrogen bonding |

Scientific Research Applications

Case Studies and Research Findings

- Pancreatic Cancer : Research has highlighted the efficacy of STAT3 inhibitors like 8q in pancreatic cancer models. A study demonstrated that the compound significantly inhibited tumor growth and metastasis in vivo, prolonging survival in mouse models of pancreatic cancer . The compound selectively inhibited STAT3-Tyr705 phosphorylation, showcasing its potential as a therapeutic candidate.

- Gastric Cancer : Another study identified several potential STAT3 inhibitors, including 8q, through structure-based virtual screening. Compound 4 (similar in structure to 8q) was shown to inhibit gastric cancer cell proliferation effectively . This suggests that compounds targeting the SH2 domain of STAT3 can serve as valuable leads for drug development.

- Non-Small Cell Lung Cancer (NSCLC) : The chromone-based inhibitor 8 has been reported to induce apoptosis in NSCLC cells with constitutive STAT3 activation. It demonstrated a dose-dependent increase in apoptosis rates in HCC-827 cells, highlighting its selective action against cancer cells reliant on STAT3 signaling .

- Combination Therapies : Combining STAT3 inhibitors with other molecular-targeted therapies has shown promise. For instance, YHO-1701, another oral STAT3 inhibitor, was tested alongside various targeted agents, revealing enhanced antiproliferative responses in cancer cell lines .

Data Table: Summary of Applications

Broader Implications Beyond Cancer

Beyond oncology, STAT3 inhibitors are being explored for their therapeutic potential in autoimmune diseases and fibrosis. The inhibition of STAT3 signaling has been linked to improved outcomes in conditions characterized by immune dysregulation . For instance, Janus kinase inhibitors have shown efficacy in treating patients with STAT3 gain-of-function syndromes by alleviating autoimmune manifestations .

Mechanism of Action

STAT3 inhibitor 8q exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibits the transcription of STAT3 target genes involved in cell survival and proliferation . The molecular targets and pathways involved include the inhibition of phosphorylation events and disruption of STAT3-mediated transcriptional activity .

Comparison with Similar Compounds

Comparison with Similar STAT3 Inhibitors

Structural and Binding Mechanism Differences

STAT3 inhibitors are categorized based on their interaction with the SH2 domain’s sub-pockets (pY+0 and pY-X) and molecular weight:

Key Structural Features :

- 8q: Contains phenol groups forming hydrogen bonds with Glu111 and Arg114, enhancing binding energy (-9.2 kcal/mol) .

- Stattic: Lacks phenol moieties, resulting in weaker interactions (-7.5 kcal/mol) and off-target STAT1 binding .

- OPB-31121 : A clinical-stage inhibitor with a pyrimidine scaffold; however, it shows dose-limiting toxicity due to JAK2 off-target effects .

Table 1: Structural and Binding Comparison

Specificity and Cross-Reactivity

STAT3 inhibitors often suffer from cross-reactivity with STAT1 due to ~60% SH2 domain homology. Comparative virtual screening using "STAT-comparative binding affinity values" (CBAVs) highlights 8q’s selectivity:

- 8q : CBAV = 1.2 (STAT3) vs. <0.3 for other STATs, indicating minimal off-target binding .

- Stattic : CBAV = 0.9 (STAT3) vs. 0.7 (STAT1), correlating with observed STAT1 phosphorylation in some assays .

- ST3ND-33: A phenol-rich analog of 8q, shows CBAV = 1.1 but lower bioavailability due to metabolic instability .

Table 2: Specificity Metrics

| Inhibitor | STAT3 CBAV | STAT1 CBAV | STAT5B CBAV | Clinical Stage |

|---|---|---|---|---|

| 8q | 1.2 | 0.2 | 0.1 | Preclinical |

| Stattic | 0.9 | 0.7 | 0.4 | Preclinical |

| OPB-31121 | 0.6 | 0.5 | 0.6 | Phase I |

| PMMB-187 | 1.0 | 0.3 | 0.2 | Preclinical |

In Vitro and In Vivo Efficacy

- 8q: Inhibits IL-10-induced STAT3 signaling in HEK-Blue cells (IC50 = 0.8 µM) and reduces viability of DU145 prostate cancer cells (IC50 = 1.2 µM) with minimal toxicity to RWPE-1 normal cells .

- Stattic: Higher IC50 in DU145 cells (IC50 = 5 µM) and significant cytotoxicity in normal fibroblasts .

- HJC0123 : Comparable potency (IC50 = 1.0 µM) but induces hepatotoxicity in murine models .

Clinical Potential and Challenges

- 8q : Demonstrates excellent bioavailability (oral AUC = 450 µg·h/mL) and synergizes with paclitaxel in pancreatic cancer models, addressing single-agent limitations .

- OPB-31121 : Phase I trials revealed dose-dependent neurotoxicity and myelosuppression, halting further development .

- PMMB-187 : A shikonin derivative with potent STAT3 inhibition (IC50 = 0.5 µM) but poor solubility, underscoring formulation challenges .

Q & A

Q. What are the common experimental methods to validate STAT3 inhibitor specificity and activity in vitro?

To assess STAT3 inhibitor specificity, researchers often employ western blotting to measure phosphorylation levels of STAT3 (Y705) compared to other signaling proteins (e.g., STAT1, ERK, AKT) . Electrophoretic mobility shift assays (EMSAs) or fluorescence polarization assays can directly evaluate STAT3-DNA binding or SH2 domain interactions . For functional validation, MTT assays or flow cytometry are used to measure cell viability and apoptosis, while ELISA or CBA arrays quantify cytokine secretion modulated by STAT3 inhibition .

Q. Which STAT3 inhibitors are widely used in preclinical studies, and what are their key properties?

Common inhibitors include:

- Stattic (STAT3 Inhibitor V) : Inhibits STAT3 dimerization and nuclear translocation (IC50 = 5.1 µM), with selectivity over STAT1/STAT5 .

- S3I-201 : Blocks STAT3-DNA binding and reduces fibrosis in renal models .

- STAT3-IN-8 : High-affinity inhibitor (IC50 < 100 nM) targeting the SH2 domain, stable in DMSO .

- BP-1-102 : Disrupts STAT3 signaling in cancer models via SH2 domain competition . Note: Inhibitor selection should prioritize IC50 values , solubility , and off-target effects validated by siRNA or genetic knockout .

Q. How do researchers determine the optimal inhibitor concentration for in vitro studies?

Dose-response curves are generated using serial dilutions (e.g., 1–100 µM) to identify the IC50. Parallel assays (e.g., phospho-STAT3 western blotting and MTT viability tests ) ensure efficacy without cytotoxicity . For STAT3 inhibitors like Stattic, concentrations >10 µM may induce nonspecific effects, necessitating validation with STAT3 siRNA .

Advanced Research Questions

Q. How can molecular docking and scoring functions improve STAT3 inhibitor design?

Molecular docking (e.g., LibDock , CDOCKER ) using STAT3 SH2 domain crystal structures (PDB: 6NJS) predicts binding poses and interaction hotspots (e.g., phospho-Y705 binding pocket) . Scoring functions (e.g., PLP2 , PMF04 ) rank inhibitors by binding energy, while RMSD filters eliminate unstable poses. For example, S3I-1757 was optimized by targeting the SH2 domain, achieving >50% inhibition at 10 µM .

Q. What strategies address discrepancies in STAT3 inhibitor efficacy between in vitro and in vivo models?

In vivo limitations (e.g., poor bioavailability, metabolic instability) require:

- Pharmacokinetic profiling : Assess plasma half-life and tissue distribution .

- Combination therapies : Co-administer with EGFR inhibitors to overcome resistance via STAT3 pathway crosstalk .

- Tumor microenvironment (TME) considerations : Use orthotopic or immune-competent models to evaluate STAT3’s role in immune evasion .

Q. How should researchers resolve contradictory data on STAT3 inhibitor mechanisms across studies?

Contradictions often arise from cell-type-specific signaling or off-target effects. A tiered validation approach is recommended:

- Step 1 : Confirm STAT3 knockdown/overexpression (e.g., STAT3-C mutant) rescues inhibitor effects .

- Step 2 : Use phospho-specific flow cytometry to assess STAT3 activation heterogeneity in cell populations .

- Step 3 : Cross-validate with transcriptomic profiling (e.g., RNA-seq of STAT3 target genes like Bcl-xL or cyclin D1) .

Q. What experimental designs are critical for evaluating STAT3 inhibitors in immune-oncology contexts?

- Co-culture systems : Test inhibitors in tumor-immune cell co-cultures to assess PD-L1 modulation and T-cell infiltration .

- In vivo syngeneic models : Measure tumor growth inhibition and immune cell subsets (e.g., CD8+ T cells, Tregs) post-treatment .

- Biomarker panels : Combine phospho-STAT3 IHC with cytokine arrays (e.g., IL-6, IFN-γ) to link pathway inhibition to immune responses .

Methodological Challenges and Solutions

Q. How can researchers optimize STAT3 inhibitor specificity to avoid off-target kinase inhibition?

- Kinome-wide profiling : Use platforms like KINOMEscan to assess off-target binding .

- Analog controls : Compare active inhibitors (e.g., S3I-1757) with inactive analogs (e.g., S3I-1756) to isolate STAT3-specific effects .

- CRISPR/Cas9 screens : Identify synthetic lethal partners that enhance inhibitor specificity .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-course data in STAT3 inhibition studies?

- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC50/EC50 values.

- Mixed-effects models : Account for variability in longitudinal data (e.g., tumor growth kinetics) .

- Pathway enrichment analysis : Apply GSEA or DAVID to link STAT3 inhibition to downstream biological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.